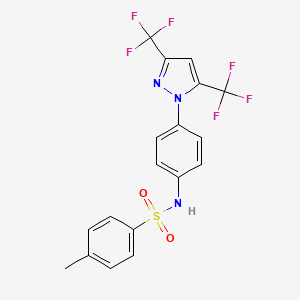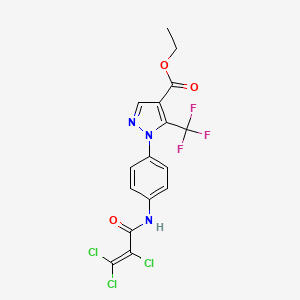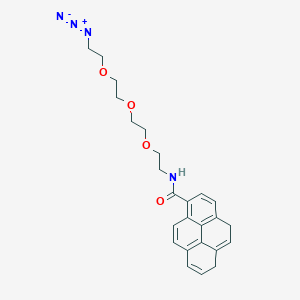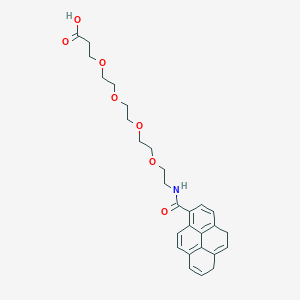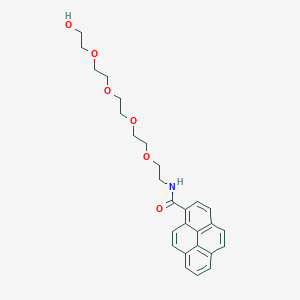
RAPTA-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways.
Wissenschaftliche Forschungsanwendungen
Hydrolysis and DNA Binding
RAPTA-C, a ruthenium anticancer drug candidate, exhibits significant hydrolytic stability and reactivity towards DNA model compounds. The use of capillary zone electrophoresis-inductively-coupled plasma mass spectrometry (CZE-ICP-MS) has demonstrated RAPTA-C's rapid hydrolysis and high reactivity towards DNA, vital for its anticancer activity (Groessl et al., 2008).
Radiomodifying Effects
RAPTA-C has been studied for its combined effect with radiation on DNA damage. It exhibits radioprotective properties at low doses and shows no combined effects at higher levels, suggesting its potential in radiation therapy (Reimitz et al., 2017).
Anti-Cancer Therapeutic Applications
RAPTA-C is recognized for its anti-metastatic, anti-angiogenic, and anti-tumoral activities. It represents a better-tolerated alternative to platinum-based chemotherapeutic drugs, showing promise in cancer treatment, especially when used in combination with other targeted drugs (Rausch et al., 2019).
In Vivo Anti-Tumor Activity
In preclinical models, RAPTA-C has demonstrated efficacy in reducing the growth of primary tumors in ovarian and colorectal carcinomas. It operates through an anti-angiogenic mechanism, inhibiting microvessel density and is rapidly cleared from the body, reducing toxicity (Weiss et al., 2014).
Molecular Mechanisms in Cancer Cells
RAPTA-C triggers G2/M phase arrest and apoptosis in cancer cells, with significant implications for its mechanism of action. It induces alterations in levels of p21, cyclin E, p53, and activates the mitochondrial apoptotic pathway, highlighting its potential for clinical application (Chatterjee et al., 2008).
Enhanced Antimetastatic Activity in Drug Delivery Systems
RAPTA-C's efficacy in suppressing solid tumor metastases is significantly improved when delivered in targeted drug delivery systems. Utilizing d-fructose as a targeting moiety in micelles notably enhances its cellular uptake and therapeutic efficiency, especially in breast cancer treatment (Lu et al., 2017).
Synergistic Potential with Other Drugs
Combining RAPTA-C with the epidermal growth factor receptor inhibitor, erlotinib, results in synergistic inhibition of cell viability and enhanced cellular uptake. This combination initiates cellular senescence and displays strong anti-angiogenic and antitumor activity in preclinical models (Berndsen et al., 2017).
Interaction with Metallothionein-2
RAPTA-C's interaction with metallothionein-2 (MT-2), a protein involved in metal ion metabolism, differs significantly from cisplatin. This distinct binding behavior is essential for understanding its mechanism of action and potential therapeutic implications (Casini et al., 2009).
Eigenschaften
CAS-Nummer |
372948-28-2 |
|---|---|
Produktname |
RAPTA-C |
Molekularformel |
C24H36CL2N5PRu |
Molekulargewicht |
597.53 |
IUPAC-Name |
Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene](1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane-κP7)ruthenium |
InChI |
InChI=1S/C10H14.C7H15N3P.C7H6N2.2ClH.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-11-5-8-2-9(6-11)4-10(3-8)7-11;1-2-4-7-6(3-1)5-8-9-7;;;/h4-8H,1-3H3;2-7H2,1H3;1-5H,(H,8,9);2*1H;/q;-1;;;;+2/p-1 |
InChI-Schlüssel |
KRAZAAZCPOHOIH-UHFFFAOYSA-M |
SMILES |
Cc1ccc(C(C)C)cc1.Cl[Ru]Cl.C[P-]2(CN(C3)C4)CN4CN3C2.[H][N+]5=CC6=CC=CC=C6N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RAPTA-C; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




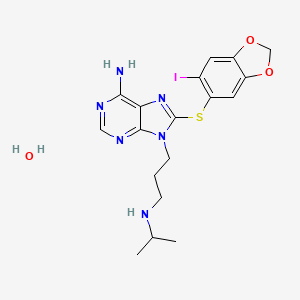


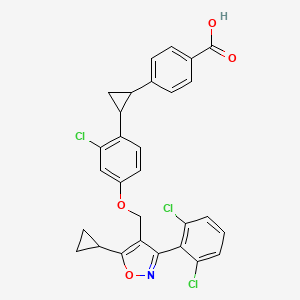
![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
